molecular formula C14H13BrN2OS B5883514 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5883514
M. Wt: 337.24 g/mol
InChI Key: OGSZPOQVIGFCJT-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid, and a tetrahydrobenzothiazole group, which is a heterocyclic compound containing a saturated five-membered ring with nitrogen and sulfur atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzothiazole and benzamide moieties separately, followed by their coupling. The bromine atom could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and tetrahydrobenzothiazole groups, with the bromine atom attached to the second carbon of the benzene ring in the benzamide group .


Chemical Reactions Analysis

As an amide, the compound could undergo hydrolysis under acidic or basic conditions to yield benzoic acid and the corresponding amine. The bromine atom makes the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent. Derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could be a promising candidate for the development of new anti-tuberculosis drugs.

Therapeutic Importance in Medicinal Chemistry

Thiophene derivatives, which are structurally related to the benzothiazole moiety in the compound, have a wide range of therapeutic properties. They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents . This indicates the potential of the compound in various therapeutic applications.

Drug Development Significance

Research involving derivatives of compounds like arecoline, which share structural similarities with benzothiazole derivatives, is significant for understanding the structure-activity relationship in drug development . This compound’s unique structure could provide insights into the development of new drugs with enhanced efficacy.

Antiviral Activity

Indole derivatives, which are structurally related to benzothiazoles, have been reported to possess considerable antiviral activity. This suggests that 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide could also be explored for its potential antiviral applications, particularly against viruses like Herpes Simplex virus-1 (HSV-1) .

Agrochemical Applications

Thiophene-derived small organic molecules, similar to the benzothiazole ring present in the compound, have shown a variety of applications in the agrochemical field. This includes the potential for use as pesticides or plant growth regulators .

Pharmaceutical Field Applications

The compound’s thiophene-related structure suggests its applicability in the pharmaceutical field. It could be used in the synthesis of drugs with various pharmacological activities, potentially leading to the development of new medications .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Standard safety measures should be taken when handling it, such as wearing appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being studied. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSZPOQVIGFCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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